molecular formula C27H28N2O4 B3467287 1-(3,4-dimethoxybenzoyl)-4-(diphenylacetyl)piperazine

1-(3,4-dimethoxybenzoyl)-4-(diphenylacetyl)piperazine

Cat. No. B3467287
M. Wt: 444.5 g/mol
InChI Key: OFNNECYTNMYXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzoyl)-4-(diphenylacetyl)piperazine (DDP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. DDP is a piperazine derivative that was first synthesized in the 1980s and has since been the subject of numerous studies.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(diphenylacetyl)piperazine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of the cell cycle. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, this compound has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, this compound has been shown to inhibit the proliferation of T cells and B cells, suggesting a potential role in the treatment of autoimmune diseases. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzoyl)-4-(diphenylacetyl)piperazine has several advantages for use in lab experiments. It is a relatively inexpensive compound that can be synthesized on a large scale. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in some experiments. Additionally, this compound has been shown to exhibit toxicity in some animal models, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(3,4-dimethoxybenzoyl)-4-(diphenylacetyl)piperazine. One area of interest is the development of this compound-based drugs for the treatment of cancer and autoimmune diseases. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more effective drugs. Additionally, studies could be conducted to investigate the potential of this compound in agriculture, particularly as a pesticide or herbicide.
Conclusion
In conclusion, this compound (this compound) is a chemical compound that has potential applications in various fields, including medicine and agriculture. This compound exhibits cytotoxic effects on cancer cells and has anti-inflammatory properties. While this compound has some limitations, it is a relatively inexpensive and stable compound that can be synthesized on a large scale. Future research on this compound could lead to the development of more effective drugs for the treatment of cancer and autoimmune diseases, as well as potential applications in agriculture.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-4-(diphenylacetyl)piperazine has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Other studies have investigated the potential of this compound as an anti-inflammatory agent, with promising results.

properties

IUPAC Name

1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-32-23-14-13-22(19-24(23)33-2)26(30)28-15-17-29(18-16-28)27(31)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNNECYTNMYXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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